Rac-2-p-tolyl-butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-2-p-tolyl-butyronitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a butyronitrile backbone with a p-tolyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rac-2-p-tolyl-butyronitrile can be synthesized through several methods. One common approach involves the reaction of p-tolylacetonitrile with an appropriate alkylating agent under basic conditions. For example, the reaction of p-tolylacetonitrile with butyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rac-2-p-tolyl-butyronitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
- p-Toluic acid or p-tolylamide.
Reduction: 2-p-tolylbutylamine.
Substitution: Various substituted p-tolyl derivatives depending on the electrophile used.
Scientific Research Applications
Rac-2-p-tolyl-butyronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rac-2-p-tolyl-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-phenyl-2-p-tolyl-butyronitrile: Similar in structure but with an additional oxo group.
p-Tolylacetonitrile: Lacks the butyronitrile backbone.
2-p-Tolylbutylamine: The reduced form of Rac-2-p-tolyl-butyronitrile.
Uniqueness
This compound is unique due to its specific combination of a nitrile group with a p-tolyl substituent on a butyronitrile backbone. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)butanenitrile |
InChI |
InChI=1S/C11H13N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3H2,1-2H3 |
InChI Key |
QDKMTOXKMLVUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.